1-methoxy-4-(methoxymethyl)benzene

Agrochemistry Insecticide Biological Activity

1-Methoxy-4-(methoxymethyl)benzene (CAS 1515-81-7), also known as 4-methoxybenzyl methyl ether, is an aromatic ether of the benzyl ether class (C₉H₁₂O₂; MW 152.19 g/mol). It is characterized by a para-substituted methoxy (-OCH₃) and methoxymethyl (-CH₂OCH₃) group on a benzene ring.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 1515-81-7
Cat. No. B073099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methoxy-4-(methoxymethyl)benzene
CAS1515-81-7
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCOCC1=CC=C(C=C1)OC
InChIInChI=1S/C9H12O2/c1-10-7-8-3-5-9(11-2)6-4-8/h3-6H,7H2,1-2H3
InChIKeyRSOYRXBYZFBWFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxy-4-(methoxymethyl)benzene (CAS 1515-81-7) Procurement: Core Properties & Industrial Positioning


1-Methoxy-4-(methoxymethyl)benzene (CAS 1515-81-7), also known as 4-methoxybenzyl methyl ether, is an aromatic ether of the benzyl ether class (C₉H₁₂O₂; MW 152.19 g/mol) . It is characterized by a para-substituted methoxy (-OCH₃) and methoxymethyl (-CH₂OCH₃) group on a benzene ring [1]. This structural configuration confers distinct physicochemical properties, including a boiling point of 203.8 °C at 760 mmHg, a density of 1.0±0.1 g/cm³, and a calculated LogP of 1.87, indicating moderate lipophilicity . Its procurement as a ≥98% purity (GC) colorless liquid is driven by its role as a key intermediate in pharmaceutical synthesis, fragrance formulation, and specialized organic transformations, where its specific reactivity and selectivity profile offer advantages over simpler benzyl or alkyl ethers .

Why 1-Methoxy-4-(methoxymethyl)benzene Cannot Be Interchanged with Generic Aromatic Ethers


Substituting 1-methoxy-4-(methoxymethyl)benzene with simpler analogs like benzyl methyl ether or 4-methoxybenzyl alcohol introduces significant functional and performance limitations. The target compound's unique electronic and steric profile, conferred by its dual oxygen-containing para-substituents, is central to its application-specific advantages. Unlike its unsubstituted or less oxygenated comparators, this compound enables selective reactivity in complex organic syntheses [1] and exhibits a distinct insecticidal activity spectrum against Coleoptera larvae , properties that are absent or greatly diminished in its closest alternatives. Furthermore, its physicochemical parameters, such as boiling point and lipophilicity, differ substantially from its analogs, directly impacting formulation and processing considerations . Therefore, generic substitution risks synthetic failure, reduced bioactivity, or compromised product performance in downstream applications.

Quantitative Differentiation: 1-Methoxy-4-(methoxymethyl)benzene vs. Analogs


Comparative Insecticidal Activity: Targeted Coleoptera Control

1-Methoxy-4-(methoxymethyl)benzene demonstrates specific insecticidal activity against larvae of multiple Chrysomela species (Coleoptera), including C. populi, C. maculata, and C. nitidula, by inhibiting phenylpropanoid synthesis . This targeted bioactivity is not reported for the direct alcohol analog, 4-methoxybenzyl alcohol [1].

Agrochemistry Insecticide Biological Activity

Synthetic Utility: High-Yield Generation from 4-Methoxybenzaldehyde

A direct and high-yielding synthetic route to 1-methoxy-4-(methoxymethyl)benzene is available via the reductive etherification of 4-methoxybenzaldehyde using decaborane (B₁₀H₁₄) in methanol at room temperature under nitrogen . This method provides a distinct advantage in efficiency and mildness compared to traditional Williamson ether synthesis of simpler analogs like benzyl methyl ether, which often requires harsher conditions and can suffer from lower yields [1].

Organic Synthesis Synthetic Methodology Etherification

Orthogonal Protecting Group: Selective Deprotection in Complex Molecules

The para-methoxybenzyl (PMB) ether moiety, which is the core structural motif of 1-methoxy-4-(methoxymethyl)benzene, can be selectively deprotected in the presence of benzyl (Bn) ethers using specific reductive conditions (e.g., lithium 4,4'-di-tert-butylbiphenyl) [1]. This orthogonality is crucial for complex multi-step syntheses and is a defined advantage over unsubstituted benzyl ethers, which lack this chemoselectivity [2].

Carbohydrate Chemistry Protecting Groups Organic Synthesis

Enhanced Lipophilicity: LogP Comparison with Hydroxyl Analog

1-Methoxy-4-(methoxymethyl)benzene exhibits a calculated LogP (octanol-water partition coefficient) of 1.87 . This value indicates significantly higher lipophilicity compared to its alcohol analog, 4-methoxybenzyl alcohol, which is known to be insoluble in water and has a lower predicted LogP of approximately 1.10 [1]. This difference directly impacts membrane permeability and formulation behavior.

Physicochemical Properties Drug Design Formulation

Optimal Application Scenarios for 1-Methoxy-4-(methoxymethyl)benzene Based on Evidence


Specialized Insecticide Development for Coleoptera Control

Procure 1-methoxy-4-(methoxymethyl)benzene as a lead scaffold or active ingredient for developing novel insecticides targeting Chrysomelidae beetles. Its demonstrated larvicidal activity against C. populi, C. maculata, and C. nitidula via inhibition of phenylpropanoid synthesis provides a specific, validated biological starting point not present in simpler analogs .

Orthogonal Protecting Group in Complex Carbohydrate Synthesis

Utilize this compound as a precursor or reagent to install the para-methoxybenzyl (PMB) protecting group. The PMB ether's ability to be selectively deprotected under reductive conditions in the presence of standard benzyl (Bn) ethers offers an essential tool for orthogonal protection strategies in the multi-step synthesis of complex carbohydrates and other natural products .

Efficient Synthesis via Mild Reductive Etherification

Select this compound when a high-yielding, mild-condition synthetic route is required. The reductive etherification of the corresponding 4-methoxybenzaldehyde with decaborane in methanol provides a direct and efficient pathway to the target molecule, offering a significant advantage over harsher traditional methods used for simpler ethers .

Precursor for Lipophilic Pharmaceutical Intermediates

Choose 1-methoxy-4-(methoxymethyl)benzene as a building block for synthesizing pharmaceutical candidates where increased lipophilicity (LogP 1.87) is desired to enhance membrane permeability or modulate drug-like properties, compared to using the less lipophilic 4-methoxybenzyl alcohol (ΔLogP ~0.77) .

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